molecular formula C17H22N6 B4456156 N,N-diethyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2-ethanediamine

N,N-diethyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2-ethanediamine

Cat. No.: B4456156
M. Wt: 310.4 g/mol
InChI Key: VNJFSEWVOUFHQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2-ethanediamine is a useful research compound. Its molecular formula is C17H22N6 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.19059473 g/mol and the complexity rating of the compound is 342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of N,N-diethyl-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2-ethanediamine are Cyclin-Dependent Kinases (CDKs) and Fibroblast Growth Factor Receptors (FGFRs) . CDKs are crucial regulators of cell cycle progression, and their dysregulation can lead to uncontrolled cell proliferation and cancer . FGFRs, on the other hand, play a significant role in cell differentiation, growth, and angiogenesis .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It binds to the active sites of CDKs and FGFRs, preventing them from carrying out their normal functions . This inhibition disrupts the cell cycle and growth factor signaling pathways, leading to a halt in cell proliferation and growth .

Biochemical Pathways

The inhibition of CDKs and FGFRs affects multiple biochemical pathways. The most notable is the disruption of the cell cycle, as CDKs are key regulators of this process . Additionally, the inhibition of FGFRs affects the Fibroblast Growth Factor (FGF) signaling pathway, which is involved in various cellular processes, including cell growth, differentiation, and angiogenesis .

Pharmacokinetics

The structure of the compound suggests that it may have good bioavailability

Result of Action

The inhibition of CDKs and FGFRs by N,N-diethyl-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2-ethanediamine leads to a halt in cell proliferation and growth . This can result in the death of cancer cells, making this compound a potential candidate for cancer treatment .

Properties

IUPAC Name

N',N'-diethyl-N-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6/c1-3-22(4-2)11-10-18-16-15-12-21-23(17(15)20-13-19-16)14-8-6-5-7-9-14/h5-9,12-13H,3-4,10-11H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJFSEWVOUFHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-diethyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2-ethanediamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.